![molecular formula C19H17N3O2S B2468732 N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 957624-87-2](/img/structure/B2468732.png)

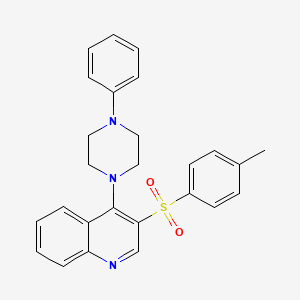

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

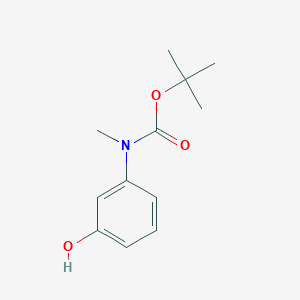

N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a synthetic compound that has attracted significant interest in the scientific community due to its unique physical and chemical properties. It is a derivative of pyrazolines, which are heterocyclic chemical compounds with a natural or synthetic origin .

Synthesis Analysis

The synthesis of such compounds often involves the use of 3-amino-thiophene-2-carboxylate derivatives as the reaction substrate . Pyrazolines and their derivatives have been synthesized and developed as promising drugs, with their nitrogen-based hetero-aromatic ring structure providing a remarkable scaffold .Molecular Structure Analysis

The molecular formula of this compound is C22H17N3O2S, and it has a molecular weight of 387.46. The structure is based on a hetero-aromatic ring, which is a common feature in pyrazolines .Scientific Research Applications

Computational and Pharmacological Potentials

One study focused on the computational and pharmacological potential of novel derivatives, including oxadiazole and pyrazole derivatives. These compounds were evaluated for their binding to targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), followed by investigations into their toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. This suggests that similar compounds could have applications in cancer research, pain management, and inflammation control (M. Faheem, 2018).

Glutaminase Inhibition for Cancer Therapy

Another study involved the design, synthesis, and pharmacological evaluation of BPTES analogs as glutaminase inhibitors, highlighting their role in attenuating the growth of human lymphoma cells both in vitro and in vivo. This research indicates the potential of structurally similar compounds in targeting metabolic pathways relevant to cancer therapy (K. Shukla et al., 2012).

Anticonvulsant Activity

Research on N-phenylacetamide derivatives revealed their potent and selective inhibition of T-type calcium channels, showcasing applications in treating generalized epilepsies. This implies that compounds with similar frameworks could be explored for neurological disorder treatments (O. Bezençon et al., 2017).

Antimicrobial and Antioxidant Activities

Studies on thiazole and pyrazole derivatives have shown significant antimicrobial and antioxidant activities. Such compounds were synthesized and evaluated against various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (G. Saravanan et al., 2010).

Mechanism of Action

Biochemical Pathways

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action.

properties

IUPAC Name |

N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c23-18(11-14-7-3-1-4-8-14)20-19-16-12-25(24)13-17(16)21-22(19)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPAXNBLNFAYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,3-Benzodioxol-5-ylamino)methyl]-4-bromophenol](/img/structure/B2468651.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2468652.png)

![2-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2468654.png)

![1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxidanylidene-ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2468656.png)

![2-Amino-6-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2468661.png)

![6-(azepan-1-ylsulfonyl)-2-(3-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2468666.png)

![Ethyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2468667.png)